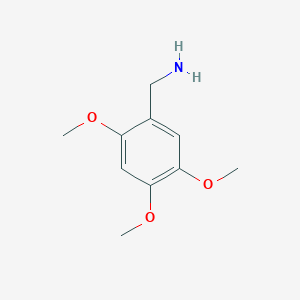

(2,4,5-三甲氧基苯基)甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2,4,5-Trimethoxyphenyl)methanamine is a chemical compound related to the class of phenylalkylamines, which are known for their interaction with the serotonin receptor 5-HT2A. These compounds can exhibit varying degrees of agonistic or antagonistic properties depending on their structural modifications. The compound of interest is structurally similar to mescaline, a well-known psychedelic, and modifications to its structure can significantly alter its affinity and potency at the 5-HT2A receptor .

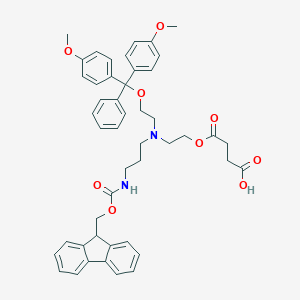

Synthesis Analysis

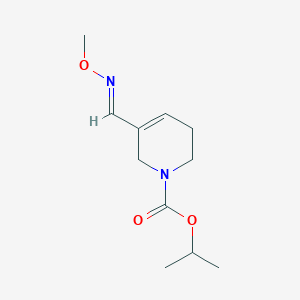

The synthesis of related compounds typically involves multi-step organic reactions. For instance, the synthesis of 4-thio-substituted [2-(2,5-dimethoxyphenyl)ethyl]amines involves the conversion of 2,5-dimethoxybenzenethiol to thioether derivatives, followed by Vilsmeier-formylation to produce benzaldehydes, condensation with nitroethane, and reduction to yield the final (phenylethyl)amine products . Although the exact synthesis of (2,4,5-Trimethoxyphenyl)methanamine is not detailed in the provided papers, similar synthetic strategies could be employed.

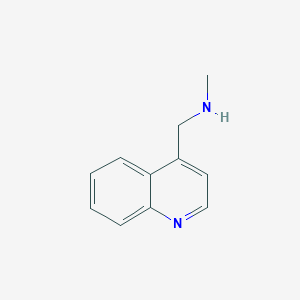

Molecular Structure Analysis

The molecular structure of (2,4,5-Trimethoxyphenyl)methanamine is characterized by the presence of three methoxy groups attached to a benzene ring, which is further connected to an amine group. This structure is closely related to that of mescaline, and modifications to the core structure can lead to compounds with different receptor binding profiles. For example, a conformationally restricted analogue of mescaline, C-(4,5,6-trimethoxyindan-1-yl)methanamine, was designed using a homology model of the 5-HT2A receptor, showing the importance of molecular conformation in receptor affinity and potency .

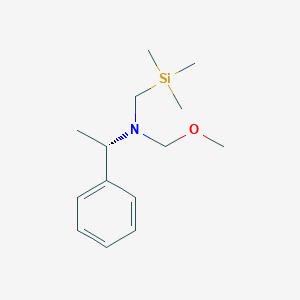

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds indicate that these molecules can undergo various organic transformations, such as etherification, formylation, condensation, and reduction . These reactions are crucial for modifying the chemical structure to achieve desired pharmacological properties. The reactivity of the methoxy groups and the amine functionality in (2,4,5-Trimethoxyphenyl)methanamine would be similar, allowing for a range of possible chemical modifications.

Physical and Chemical Properties Analysis

While the physical and chemical properties of (2,4,5-Trimethoxyphenyl)methanamine are not explicitly provided in the papers, we can infer that the compound is likely to be a solid at room temperature, with properties influenced by its functional groups. The methoxy groups may increase the lipophilicity of the molecule, while the amine group could contribute to its basicity. These properties are important for the compound's interaction with biological systems and its pharmacokinetics, including metabolic stability and membrane permeability .

科学研究应用

(2,4,5-三甲氧基苯基)甲胺应用的综合分析

- 该化合物作为合成具有潜在生物活性的各种新型化合物的先驱。 例如,它已用于制备具有潜在药用性质的酰胺 .

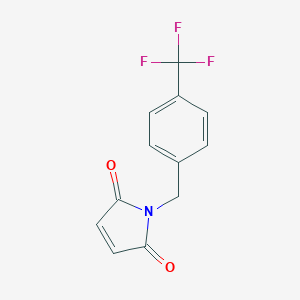

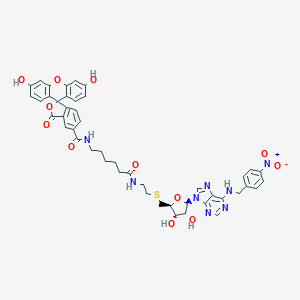

- (2,4,5-三甲氧基苯基)甲胺的衍生物已被探索其抗癌活性。 研究包括合成肉桂酰胺连接的三唑衍生物,用于潜在的癌症治疗 .

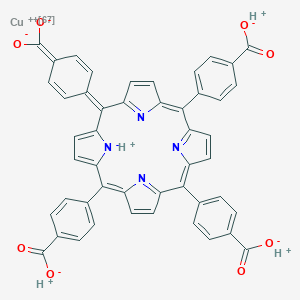

- 该化合物结构的一部分三甲氧基苯基官能团在药理学中很重要。 它已被纳入苯并咪唑衍生物中,以评估其抗癌活性 .

新型化合物的合成

抗癌研究

药理学研究

化学合成

生物学评估

抗炎剂

孤儿药认定

精神活性研究

作用机制

Target of Action

Compounds containing the trimethoxyphenyl (tmp) group have been known to effectively inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

The tmp group has a critical role in the fitting of certain analogs into the colchicine binding site (cbs) of the αβ-tubulin heterodimer . This suggests that (2,4,5-Trimethoxyphenyl)methanamine might interact with its targets in a similar manner, leading to changes in the function of these targets.

Biochemical Pathways

The tmp group has been associated with notable anti-cancer effects, anti-fungal and anti-bacterial properties, antiviral activity, and significant efficacy against leishmania, malaria, and trypanosoma . These effects suggest that (2,4,5-Trimethoxyphenyl)methanamine might affect multiple biochemical pathways related to these biological activities.

Result of Action

The tmp group has been associated with various biological effects, including anti-cancer, anti-fungal, anti-bacterial, antiviral, and anti-parasitic activities . These effects suggest that (2,4,5-Trimethoxyphenyl)methanamine might have similar molecular and cellular effects.

属性

IUPAC Name |

(2,4,5-trimethoxyphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-5H,6,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXFDSHYASCMRFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CN)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407029 |

Source

|

| Record name | 2,4,5-Trimethoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

154584-98-2 |

Source

|

| Record name | 2,4,5-Trimethoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,4S)-2-Benzyl-2,5-Diazabicyclo[2.2.1]heptane](/img/structure/B137512.png)

![alpha-[1-[(2-Hydroxyethyl)amino]ethyl]benzyl alcohol hydrochloride](/img/structure/B137514.png)

![3-(2-Chloroactyl)-2-[(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorine-2-oxide](/img/structure/B137525.png)

![Phenol, 2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-[3-[(2-ethylhexyl)oxy]-2-hydroxypropoxy]-](/img/structure/B137528.png)